![molecular formula C11H10N4O B7556594 4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile](/img/structure/B7556594.png)
4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile, also known as OBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile involves its ability to interact with enzymes and proteins. 4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. 4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile has also been shown to modulate protein-protein interactions, which are involved in various cellular processes such as signal transduction and gene expression.
Biochemical and Physiological Effects:
4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile inhibits the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of neurotransmitters such as acetylcholine. 4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile has also been shown to modulate protein-protein interactions, leading to changes in cellular processes such as signal transduction and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile is its ability to inhibit enzymes and modulate protein-protein interactions, making it a potential drug candidate. 4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile is also relatively easy to synthesize in high yield and purity. However, one of the limitations of 4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile is its potential toxicity, which needs to be further studied before it can be used as a drug candidate.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile. One direction is to further study its potential as a drug candidate, including its toxicity and pharmacokinetics. Another direction is to study its potential applications in material science, including the preparation of functionalized nanoparticles and polymers. Additionally, the mechanism of action of 4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile needs to be further studied to understand its interactions with enzymes and proteins.
Synthesemethoden
The synthesis of 4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile is a multi-step process that involves the reaction of 4-nitrobenzyl chloride with sodium azide to form 4-azido-benzyl chloride, which is then reacted with 4-cyanobutanal to form 4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile. This synthesis method has been optimized to produce 4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile has been studied extensively for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile has been used as a building block to synthesize various compounds with potential pharmaceutical applications. In material science, 4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile has been used to prepare functionalized nanoparticles and polymers. In medicinal chemistry, 4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile has been studied for its potential as a drug candidate due to its ability to inhibit enzymes and modulate protein-protein interactions.
Eigenschaften
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c12-7-3-4-8-15-11(16)9-5-1-2-6-10(9)13-14-15/h1-2,5-6H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIQTCNJIJUTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Oxo-1,2,3-benzotriazin-3-yl)butanenitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.